molecular formula C21H20ClN5O2 B2678175 N-(2-chlorobenzyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358237-50-9

N-(2-chlorobenzyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No. B2678175
CAS RN: 1358237-50-9
M. Wt: 409.87
InChI Key: MXGYUVLPCVJVBN-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H20ClN5O2 and its molecular weight is 409.87. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Biomonitoring

Biomonitoring of Heterocyclic Aromatic Amine Metabolites : Research on heterocyclic aromatic amines, like MeIQx, has focused on understanding their metabolism, including the formation of N-glucuronide conjugates, and their potential for causing cancer. Techniques involving solid-phase extraction and immunoaffinity separation have been developed to quantify metabolites in human urine, aiding in the assessment of exposure to these compounds (Stillwell et al., 1999). Such methodologies could be applicable for studying the metabolism and exposure of N-(2-chlorobenzyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide.

Drug Metabolism and Toxicity

Metabolic Studies of Pharmaceuticals : Allopurinol, a drug used to treat gout, serves as an example of how compounds are metabolized and the importance of understanding their pharmacokinetics. Allopurinol is metabolized to alloxanthine, which contributes to its therapeutic effects. Studies on allopurinol's metabolic disposition highlight the relevance of metabolic studies in predicting drug efficacy and safety (Elion et al., 1966). This underscores the potential importance of researching the metabolic pathways of N-(2-chlorobenzyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide for its safe and effective use.

Inflammation and Oxidative Stress

Connecting Inflammation with Glutamate Agonism : The role of inflammation and its connection to neurotransmitter systems has been explored, particularly how inflammatory processes can influence neurotransmission and potentially lead to conditions like suicidality. Studies have found that certain compounds can affect inflammatory markers and glutamate neurotransmission, impacting mental health conditions and providing a basis for therapeutic interventions (Erhardt et al., 2012). Research into compounds like N-(2-chlorobenzyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide may reveal similar neuroinflammatory or neuroprotective properties.

Environmental and Occupational Health

Biomarkers of Pesticide Exposure and Effect : The study of biomarkers related to exposure to chlorpyrifos, a pesticide, illustrates the importance of understanding how chemical exposure affects health. Analyzing metabolites and enzyme activities helps assess exposure levels and potential health risks, providing insights into safe exposure levels and the need for protective measures (Farahat et al., 2011). Similar research into the environmental and occupational health implications of N-(2-chlorobenzyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide could be vital for ensuring safety in its handling and use.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2/c1-13(2)19-24-25-20-21(29)26(16-9-5-6-10-17(16)27(19)20)12-18(28)23-11-14-7-3-4-8-15(14)22/h3-10,13H,11-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGYUVLPCVJVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

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